Product packaging for (5-Methoxy-2-thienyl)thioacetic acid(Cat. No.:CAS No. 58386-00-8)

(5-Methoxy-2-thienyl)thioacetic acid

Cat. No.: B1214563
CAS No.: 58386-00-8
M. Wt: 204.3 g/mol
InChI Key: PZAWQZAIIRNLOE-UHFFFAOYSA-N
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Description

(5-Methoxy-2-thienyl)thioacetic acid is a thiophene-containing organosulfur compound of significant interest in medicinal and synthetic chemistry research. Primary research into its sodium salt form (MTTA) has demonstrated biological activity in preclinical models. Studies indicate that this compound can produce corticosteroid-like effects without altering endogenous corticosterone levels. Key observed pharmacological actions include a reduction of total lipids and free fatty acids, decreased blood eosinophils and lymphocytes, and involution of thymus tissue at higher doses . Its documented ability to decrease lipolytic processes and platelet aggregation makes it a valuable tool for investigating metabolic and cardiovascular pathways . From a synthetic perspective, thienyl-thioacetic acid derivatives serve as key intermediates in organic synthesis. They are utilized as building blocks for the preparation of macrocyclic compounds and complex heterocyclic systems containing a thiophene ring, which are core structures in the development of novel materials and pharmaceuticals . The thioacetic acid moiety is a well-established synthetic agent for introducing thiol groups into molecules, a fundamental transformation in chemical synthesis . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3S2 B1214563 (5-Methoxy-2-thienyl)thioacetic acid CAS No. 58386-00-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58386-00-8

Molecular Formula

C7H8O3S2

Molecular Weight

204.3 g/mol

IUPAC Name

2-(5-methoxythiophen-2-yl)sulfanylacetic acid

InChI

InChI=1S/C7H8O3S2/c1-10-6-2-3-7(12-6)11-4-5(8)9/h2-3H,4H2,1H3,(H,8,9)

InChI Key

PZAWQZAIIRNLOE-UHFFFAOYSA-N

SMILES

COC1=CC=C(S1)SCC(=O)O

Canonical SMILES

COC1=CC=C(S1)SCC(=O)O

Other CAS No.

58386-00-8

Synonyms

(5-methoxy-2-thienyl)thioacetic acid
MTTA
sodium (5-methoxy-2-thienyl)thioacetate

Origin of Product

United States

Synthetic Methodologies and Route Development for 5 Methoxy 2 Thienyl Thioacetic Acid

Retrosynthetic Analysis of the Thiophene-Thioether-Carboxylic Acid Moiety

A retrosynthetic analysis of (5-Methoxy-2-thienyl)thioacetic acid reveals several potential disconnection points, guiding the design of synthetic routes. The primary disconnections involve the carbon-sulfur bond of the thioether and the bond between the sulfur and the acetic acid methylene (B1212753) group.

One logical disconnection is at the C-S bond, breaking the molecule into a 2-thiol derivative of 5-methoxythiophene and a haloacetic acid or its ester equivalent. This approach focuses on forming the thioether linkage as a key step.

Alternatively, disconnection at the S-C bond of the thioacetic acid moiety suggests a route starting with a (5-methoxy-2-thienyl)thiol, which can then be alkylated with a suitable two-carbon electrophile bearing a carboxylic acid or a precursor group.

A third strategy involves the construction of the thiophene (B33073) ring itself from acyclic precursors, although this is generally a more complex approach for this specific target. The focus of most synthetic endeavors is on the functionalization of a pre-existing thiophene ring.

Classical Synthetic Approaches to this compound

Traditional synthetic methods provide a robust foundation for the preparation of this compound, relying on well-established chemical reactions.

Esterification and Subsequent Hydrolysis Strategies

A common and effective strategy involves the initial synthesis of the corresponding ester, methyl or ethyl (5-methoxy-2-thienyl)thioacetate, followed by hydrolysis to yield the final carboxylic acid. Esterification is often preferred as it can simplify purification processes and protect the carboxylic acid functionality during preceding reaction steps. semanticscholar.orgresearchgate.net The hydrolysis is typically achieved under basic conditions, for instance, using an aqueous solution of sodium or potassium hydroxide (B78521), followed by acidification to protonate the carboxylate salt. google.com

Reaction Step Reagents and Conditions Typical Yield
EsterificationMethanol or Ethanol, Acid catalyst (e.g., H₂SO₄) or coupling agent (e.g., BOP-Cl)>85% nih.gov
HydrolysisAqueous NaOH or KOH, followed by HCl or H₂SO₄High

Thiolation and Alkylation Reactions for Thioether Formation

The formation of the thioether bond is a critical step in many synthetic routes. This can be accomplished through the reaction of a thiolate with an appropriate electrophile. masterorganicchemistry.com

One common method is the S-alkylation of a pre-formed (5-methoxy-2-thienyl)thiol with an α-haloacetic acid ester, such as ethyl bromoacetate (B1195939) or chloroacetate. The thiol can be generated in situ from 2-methoxythiophene (B42098) via lithiation followed by reaction with elemental sulfur. orgsyn.orgencyclopedia.pub The resulting thiolate is then directly reacted with the haloacetate. encyclopedia.pub This nucleophilic substitution reaction, a variation of the Williamson ether synthesis for thioethers, proceeds efficiently. masterorganicchemistry.com

Alternatively, the reaction can be performed in the reverse sense, where a nucleophilic sulfur species reacts with a suitably activated 5-methoxythiophene derivative.

Starting Material Reagents Intermediate/Product
2-Methoxythiophene1. n-Butyllithium 2. Sulfur 3. Ethyl bromoacetateEthyl (5-methoxy-2-thienyl)thioacetate
(5-Methoxy-2-thienyl)thiol1. Base (e.g., NaH, K₂CO₃) 2. Ethyl chloroacetateEthyl (5-methoxy-2-thienyl)thioacetate

Functional Group Interconversions from Precursors

The synthesis can also be approached by modifying precursor molecules that already contain the thiophene ring. For instance, a Friedel-Crafts acylation of 2-methoxythiophene could introduce an acetyl group, which can then be further manipulated. google.com However, a more direct route involves the Willgerodt-Kindler reaction, where a thioamide is formed from acetylthiophene and subsequently hydrolyzed to the corresponding acetic acid. google.com

Another precursor-based approach involves the reaction of thiophenes with a mixture of carbon tetrachloride and an alcohol in the presence of a catalyst to yield 2-thiophenecarboxylic acid esters. semanticscholar.orgresearchgate.net This method, however, may require subsequent steps to introduce the sulfur atom at the 2-position and shift the carboxyl group.

Modern and Sustainable Synthetic Methodologies

Recent advancements in organic synthesis have focused on developing more efficient and environmentally friendly methods, particularly for the formation of carbon-sulfur bonds.

Catalytic Strategies for Carbon-Sulfur Bond Formation

Transition-metal catalysis has emerged as a powerful tool for constructing C-S bonds. acsgcipr.org Palladium, copper, and nickel-based catalysts are commonly employed for the cross-coupling of thiols with aryl halides or triflates. acsgcipr.orgorganic-chemistry.org In the context of synthesizing this compound, this could involve the coupling of 2-bromo-5-methoxythiophene (B1284175) with methyl thioglycolate using a suitable catalyst system, such as a palladium catalyst with a phosphine (B1218219) ligand. acsgcipr.org

These catalytic methods often offer milder reaction conditions and broader functional group tolerance compared to classical approaches. acsgcipr.orgresearchgate.net The general mechanism for metal-catalyzed thiolation involves oxidative addition of the metal to the aryl halide, followed by coordination of the thiol, and finally reductive elimination to form the thioether product. acsgcipr.org The drive for greener chemistry has also spurred research into using more abundant and less toxic metals like iron and copper, as well as developing metal-free C-S bond-forming reactions. acsgcipr.orgrsc.org

Catalyst System Coupling Partners Advantages
Palladium/Phosphine Ligand2-Bromo-5-methoxythiophene and Methyl thioglycolateHigh efficiency, broad scope acsgcipr.org
Copper-based CatalystsAryl boronic acids and thiols (Chan-Lam coupling)Milder conditions, use of a less expensive metal organic-chemistry.org
Nickel-based CatalystsAryl triflates and thiolsGood for less reactive coupling partners organic-chemistry.org

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of thiophene derivatives is an area of growing importance, aimed at minimizing environmental impact through the use of safer solvents and reaction conditions. nih.govrsc.org While specific literature on the green synthesis of this compound is not extensively detailed, general strategies applicable to thiophene and thioether synthesis are highly relevant.

Aqueous Media and Solvent-Free Approaches:

Traditional organic syntheses often rely on volatile and hazardous solvents. A key green chemistry objective is to replace these with environmentally benign alternatives like water or to eliminate the solvent entirely.

Aqueous Synthesis: The synthesis of thioethers, a core structural component of the target molecule, has been demonstrated in aqueous or partially aqueous systems. For instance, copper-catalyzed C-S cross-coupling reactions of aryl iodides with thiols can be performed in water/DME or ethanol, offering a greener alternative to conventional solvents. thieme-connect.com

Solvent-Free Reactions: Thiophene synthesis can sometimes be achieved under solvent-free conditions, which enhances the green character of the process. rsc.org For the synthesis of thioethers, silica-supported perchloric acid has been used as a reusable, heterogeneous catalyst for reactions at room temperature without any solvent, representing a significant advancement in green methodology. rsc.org

The development of metal-free methodologies further contributes to green chemistry by reducing metal toxicity. nih.gov Approaches using elemental sulfur or other sulfur surrogates in controlled, metal-free conditions are being explored for the synthesis of thiophene derivatives. organic-chemistry.org

Microwave-Assisted and Photochemical Synthesis Enhancements

Modern synthetic chemistry increasingly employs alternative energy sources like microwave irradiation and light to drive reactions, often resulting in shorter reaction times, higher yields, and improved energy efficiency. numberanalytics.comnih.gov

Microwave-Assisted Synthesis:

Microwave heating provides rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates. nih.govrsc.orgrsc.org

Thioether and Thiol Synthesis: Microwave-assisted synthesis has been successfully applied to produce β-keto thioethers and to facilitate the one-pot synthesis of thiols from alkyl halides using potassium thioacetate. rsc.orgamazonaws.com A model reaction for β-keto thioether formation demonstrated a significant rate enhancement, with a reaction time of 15 minutes under microwave heating at 130 °C, compared to 12 hours under conventional reflux conditions, while achieving a comparable yield of 85%. rsc.org

Functionalization of Thiophenes: Microwave-assisted protocols have been developed for the green functionalization of thiophenes. For example, the C-H arylation of thiophenes using a palladium nanocatalyst in a bio-derived solvent can be efficiently performed under microwave irradiation. frontiersin.org These methods highlight the potential for using microwave energy to improve the synthesis of complex thiophene derivatives. frontiersin.org

Photochemical Synthesis:

Photochemistry offers a unique pathway for forming specific chemical bonds using light as a reagent.

Synthesis of Phenyl-2-thienyl Derivatives: The irradiation of halogenated thiophene derivatives in a benzene (B151609) solution can lead to the formation of phenyl-2-thienyl compounds. rsc.orgpsu.edu For instance, irradiating 5-iodothiophene-2-carbaldehyde in thiophene resulted in a 70% yield of the corresponding substitution product. psu.edu This method provides a simple procedure for creating C-C bonds on the thiophene ring. psu.edu

Styryl-Thiophene Transformations: More complex photochemical reactions, such as the photocyclization of styryl-thiophene benzylamines to naphthothiophene derivatives, have been achieved by irradiating the starting materials with UV light in the presence of iodine. nih.gov While not a direct synthesis of the target acid, this demonstrates the utility of photochemistry in modifying thiophene-based scaffolds.

Optimization of Reaction Parameters and Process Scale-Up Considerations

The successful transition from a laboratory-scale reaction to an industrial process hinges on the careful optimization of reaction parameters and robust scale-up strategies. numberanalytics.comnih.gov This ensures efficiency, reproducibility, and safety.

Temperature, Pressure, and Time Effects on Reaction Efficiency

The interplay of temperature, pressure, and reaction time is critical in maximizing product yield and minimizing impurities.

Temperature: Temperature control is fundamental. For instance, in the synthesis of thioethers via dehydrative coupling, 80 °C was found to be an optimal temperature. nih.gov In other microwave-assisted syntheses, temperatures are often elevated to significantly reduce reaction times, with optimal conditions for some thiol syntheses being identified between 120°C and 140°C. rsc.orgamazonaws.com

Pressure: While many syntheses are conducted at atmospheric pressure, specialized reactors can utilize pressure to enhance reaction rates or to handle gaseous reagents. numberanalytics.com For example, a one-pot synthesis of a 4(3H)-quinazolinone derivative involved sequential steps under varying pressures of nitrogen, hydrogen (15 bar), and carbon monoxide (5 bar). frontiersin.org

Time: Reaction time is often optimized to achieve maximum conversion without promoting the formation of degradation products. Microwave-assisted reactions can reduce times from many hours to minutes. rsc.orgamazonaws.com In a patent describing the synthesis of thienylacetic acids, a key condensation step was conducted over 3 hours, followed by a 6-hour reflux. google.com

Table 1: Illustrative Optimization of Thioether Synthesis Conditions

ParameterCondition ACondition BCondition COptimal Yield
Catalyst HOTf (1 mol%)HOTf (0.5 mol%)Metal Triflates (0.5 mol%)90%
Solvent CH₃NO₂CH₃NO₂CH₃NO₂-
Temperature 80 °C80 °C80 °C-
Time 2 h2 h20 h-
This table is a generalized representation based on data for dehydrative thioetherification. nih.gov

Catalyst Selection and Loading Optimization

Catalysts are essential for many synthetic routes, and their selection and concentration must be fine-tuned for optimal performance. numberanalytics.comacsgcipr.org

Catalyst Type: The synthesis of thioethers, a key structural motif, can be catalyzed by various metals, including copper, palladium, nickel, and iron. thieme-connect.comacsgcipr.org Copper catalysts like CuI and Cu(OTf)₂ are frequently used for C-S cross-coupling reactions. thieme-connect.comrsc.org Non-metal catalysts, such as triflic acid or solid-supported superacids like Nafion, are also effective for thioetherification, offering a metal-free alternative. nih.gov

Catalyst Loading: The amount of catalyst used is a critical parameter. In a model reaction for propargylamine (B41283) synthesis, catalyst loading was the final parameter optimized to achieve a 75% yield. nih.gov For a copper-catalyzed thioetherification, a loading of 3 mol% of Cu(OTf)₂ was found to be optimal, delivering a 96% yield; the reaction did not proceed in the absence of the catalyst. rsc.org Similarly, a dehydrative thioetherification process identified 1 mol% of HOTf as the optimal loading. nih.gov

Regioselectivity and Stereoselectivity Control

Regioselectivity:

In the synthesis of substituted thiophenes, controlling the position of the incoming functional group (regioselectivity) is paramount. For this compound, the substituents are at the 2- and 5-positions.

Directing Effects: The substitution pattern on an aromatic ring is governed by the electronic properties of the existing substituents. researchgate.netyoutube.com A methoxy (B1213986) group (-OCH₃) is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. libretexts.org In the thiophene ring, the position ortho to the sulfur atom (the 2-position) is highly activated. The presence of a methoxy group at the 2-position would strongly direct an incoming electrophile to the 5-position. Therefore, starting with 2-methoxythiophene and introducing the thioacetic acid moiety via an electrophilic substitution reaction would be expected to yield the desired 2,5-disubstituted product with high regioselectivity.

Catalytic Control: Zeolites and other solid catalysts can enhance regioselectivity in electrophilic aromatic substitutions through shape-selective catalysis, favoring the formation of specific isomers, often the para product. cardiff.ac.ukresearchgate.net

Stereoselectivity:

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, considerations of stereoselectivity are not applicable to its synthesis.

Chemical Reactivity and Derivatization Strategies of 5 Methoxy 2 Thienyl Thioacetic Acid

Reactions Involving the Carboxylic Acid Functional Group

The thioacetic acid group is a versatile handle for a variety of chemical transformations, including the formation of amides and esters, reduction to corresponding alcohols and aldehydes, and decarboxylation.

The synthesis of amide and ester libraries from a common carboxylic acid core is a cornerstone of medicinal chemistry and materials science. (5-Methoxy-2-thienyl)thioacetic acid can be readily converted into a diverse array of amides and esters using standard coupling protocols.

Amidation: The formation of amides typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by a primary or secondary amine. A variety of modern coupling reagents can be employed for this transformation, often in one-pot procedures that proceed under mild conditions with high yields. researchgate.net Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA), are highly effective. researchgate.net Alternatively, the classic carbodiimide-mediated coupling using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as Hydroxybenzotriazole (HOBt) can be used to suppress side reactions and improve yields. These methods are well-suited for parallel synthesis, allowing for the rapid generation of a library of amide derivatives by reacting the parent acid with a diverse set of amines.

Esterification: Esterification can be achieved through several methods. The classic Fischer esterification, involving heating the carboxylic acid in an alcohol solvent with a catalytic amount of strong acid (e.g., H₂SO₄), is a straightforward approach. For more sensitive substrates or to achieve milder reaction conditions, coupling reagents are preferred. Di-2-thienyl carbonate (2-DTC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) has been shown to smoothly convert carboxylic acids to esters. youtube.com Another efficient reagent is 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which facilitates esterification with alcohols under mild conditions. wikipedia.org These methods provide reliable access to a wide range of ester derivatives.

Table 1: Representative Conditions for Amidation and Esterification
TransformationReagents and ConditionsProduct Type
AmidationAmine, HATU, DIPEA, in DMF or DCM, room temperatureAmide
AmidationAmine, EDC, HOBt, in DCM, 0 °C to room temperatureAmide
EsterificationAlcohol, H₂SO₄ (cat.), refluxEster
EsterificationAlcohol, DMTMM, N-methylmorpholine, in THFEster wikipedia.org

The reduction of the carboxylic acid group offers a pathway to the corresponding primary alcohols and aldehydes, which are valuable synthetic intermediates.

Reduction to Alcohols: Carboxylic acids are resistant to reduction by mild agents like sodium borohydride (NaBH₄). libretexts.org Therefore, a strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for their conversion to primary alcohols. libretexts.org The reaction is generally performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether, followed by an aqueous workup to protonate the resulting alkoxide. This method provides a direct and efficient route to 2-(5-methoxy-2-thienyl)ethan-1-ol.

Reduction to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because the aldehyde product is typically more reactive than the starting acid, leading to over-reduction to the alcohol. libretexts.org Therefore, a two-step approach is generally employed. One common strategy involves first converting the carboxylic acid to a thioester. Thioesters can be selectively reduced to aldehydes. For instance, the reduction of thioesters using triethylsilane with a palladium-on-carbon catalyst has been reported to yield aldehydes efficiently. organic-chemistry.org Alternatively, certain alcohol dehydrogenases have been shown to catalyze the reduction of thioesters to the corresponding aldehydes. tudelft.nl Another approach is to convert the carboxylic acid to an ester, which can then be reduced to an aldehyde using a sterically hindered reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C) to prevent over-reduction. libretexts.org

Table 2: Strategies for the Reduction of the Carboxylic Acid Group
Target ProductStrategyReagents and Conditions
Primary AlcoholDirect Reduction1. LiAlH₄ in THF; 2. H₃O⁺ workup libretexts.org
AldehydeEster Reduction1. Esterification (e.g., MeOH, H⁺); 2. DIBAL-H, Toluene, -78 °C libretexts.org
Thioester Reduction1. Thioesterification; 2. Et₃SiH, Pd/C organic-chemistry.org

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a synthetically useful transformation. Thienylacetic acids, in particular, exhibit a propensity for decarboxylation under certain conditions.

Research has shown that 2-thienylacetic acid is less thermally stable and decarboxylates more readily than its phenylacetic acid counterpart. chempap.org This suggests that heating this compound, possibly in the presence of a copper catalyst, could lead to the formation of 2-methyl-5-methoxythiophene.

Acid-catalyzed decarboxylation is another potential pathway, particularly for arylacetic acids where the resulting carbanion intermediate can be stabilized by the aromatic ring. stackexchange.com Treatment with a strong acid, such as trifluoroacetic acid, could promote the elimination of CO₂. stackexchange.com

Furthermore, oxidative decarboxylation presents a route to carbonyl compounds. chemrevlett.com This transformation can be mediated by various oxidants, such as potassium persulfate (K₂S₂O₈), or catalyzed by metal complexes under an oxygen or air atmosphere. chemrevlett.com Applying such methods to this compound could potentially yield 5-methoxy-2-thiophene carboxaldehyde.

Reactions of the Thiophene (B33073) Ring System

The thiophene ring in this compound is electron-rich and susceptible to electrophilic attack. Its substitution pattern allows for further functionalization at the unsubstituted C3 and C4 positions.

The regioselectivity of electrophilic aromatic substitution (EAS) on the thiophene ring is directed by the existing substituents. The 5-methoxy group is a powerful activating, ortho-para directing group. In the context of the thiophene ring, it strongly directs incoming electrophiles to the adjacent C4 position. The 2-(thioacetyl) group is expected to be deactivating and meta-directing, which would also favor substitution at the C4 position. Therefore, the combined effect of both groups strongly favors electrophilic substitution at the C4 position.

Halogenation: Halogenation can be readily achieved using mild reagents. For bromination, N-Bromosuccinimide (NBS) in a solvent like acetic acid or THF is a standard and effective method for introducing a bromine atom, predictably at the C4 position. jcu.edu.au Similarly, chlorination can be performed with N-Chlorosuccinimide (NCS).

Friedel-Crafts Acylation: The Friedel-Crafts acylation allows for the introduction of an acyl group onto the thiophene ring, typically using an acyl chloride or anhydride with a Lewis acid catalyst such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). masterorganicchemistry.comorganic-chemistry.org This reaction would be expected to yield the 4-acylated derivative of this compound. The resulting ketone is a deactivating group, which prevents polyacylation. organic-chemistry.org

Table 3: Representative Electrophilic Aromatic Substitution Reactions
ReactionReagents and ConditionsExpected Major Product
BrominationNBS, in Acetic Acid, 0 °C to rt4-Bromo-(5-methoxy-2-thienyl)thioacetic acid jcu.edu.au
ChlorinationNCS, in Acetic Acid, rt4-Chloro-(5-methoxy-2-thienyl)thioacetic acid
AcylationAcetyl chloride, AlCl₃, in CS₂ or CH₂Cl₂, 0 °C4-Acetyl-(5-methoxy-2-thienyl)thioacetic acid masterorganicchemistry.com

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling significant peripheral functionalization of the thiophene ring. researchgate.net These reactions typically require a halide or triflate handle on the aromatic ring, which can be installed via the electrophilic substitution reactions described previously. For instance, the 4-bromo derivative of this compound would be an excellent substrate for a variety of coupling reactions.

Suzuki Coupling: The palladium-catalyzed Suzuki coupling reaction between the 4-bromo derivative and an aryl or vinyl boronic acid (or boronate ester) would introduce new aryl or vinyl substituents at the C4 position. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Stille Coupling: The Stille coupling involves the reaction of the 4-bromo derivative with an organostannane reagent in the presence of a palladium catalyst. This method is also highly versatile for forming C-C bonds.

Sonogashira Coupling: To introduce an alkynyl substituent, the Sonogashira coupling can be employed. This reaction couples the 4-bromo derivative with a terminal alkyne, catalyzed by both palladium and copper(I) salts.

These cross-coupling strategies allow for the modular construction of complex molecules, significantly expanding the structural diversity accessible from the this compound scaffold.

Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions of 4-Bromo-(5-methoxy-2-thienyl)thioacetic acid
Coupling ReactionCoupling PartnerCatalyst SystemBond Formed
SuzukiAr-B(OH)₂Pd(PPh₃)₄, base (e.g., Na₂CO₃)Thiophene-Aryl
StilleR-Sn(Bu)₃Pd(PPh₃)₄Thiophene-Alkyl/Aryl/Vinyl
SonogashiraTerminal AlkynePd(PPh₃)₄, CuI, base (e.g., Et₃N)Thiophene-Alkynyl

Directed Ortho-Metalation and Lithiation Studies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) to guide the deprotonation of a specific ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide array of substituents. wikipedia.org

In the context of this compound, both the methoxy (B1213986) group and the thioether sulfur can potentially act as DMGs. The heteroatoms in these groups can coordinate with the lithium atom of the organolithium reagent, facilitating deprotonation at an adjacent position on the thiophene ring. wikipedia.orgbaranlab.org The specific site of lithiation is influenced by several factors, including the strength of the directing group, the choice of organolithium base, and the reaction conditions.

Competition experiments have established a hierarchy of directing group ability, with groups like amides and carbamates often being stronger than ethers and thioethers. uwindsor.ca For this compound, the methoxy group is generally considered a moderate directing group. organic-chemistry.org The thioether, while also capable of directing lithiation, is typically weaker. The carboxylic acid moiety, after deprotonation by the organolithium reagent, can also influence the regioselectivity of a second deprotonation.

Studies on related methoxy-substituted thiophenes have demonstrated that lithiation can occur at the position ortho to the methoxy group. unblog.fr However, the presence of the thioacetic acid side chain introduces additional complexity. The acidic proton of the carboxylic acid will be the first to react with the organolithium base. Subsequent deprotonation of the thiophene ring will then be directed by the resulting carboxylate, the methoxy group, and the thioether. The interplay between these directing groups determines the final regiochemical outcome.

The choice of the organolithium reagent (e.g., n-butyllithium, sec-butyllithium, or tert-butyllithium) and additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can also significantly impact the regioselectivity of the metalation. baranlab.orguwindsor.ca These reagents differ in their basicity and steric bulk, which can influence which ortho-proton is abstracted. baranlab.org For instance, the use of a bulky base might favor deprotonation at a less sterically hindered position.

Transformations of the Thioether Linkage

The thioether bond in this compound is a key functional group that can undergo various transformations, providing a handle for further molecular elaboration.

Thioethers are readily oxidized to the corresponding sulfoxides and subsequently to sulfones. thieme-connect.de This transformation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, such as its polarity and hydrogen bonding capacity. researchgate.net A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the extent of oxidation. researchgate.netorganic-chemistry.org

Selective oxidation to the sulfoxide can be achieved using milder reagents or by carefully controlling the stoichiometry of the oxidant. nih.govorganic-chemistry.org Common reagents for this transformation include hydrogen peroxide, often in the presence of a catalyst, and sodium periodate. nih.govorganic-chemistry.org Over-oxidation to the sulfone can be a competing reaction, but careful control of the reaction conditions can often minimize this. researchgate.net

Further oxidation of the sulfoxide yields the corresponding sulfone. thieme-connect.de Stronger oxidizing agents or more forcing conditions are typically required for this step. organic-chemistry.org The conversion of the thioether to a sulfone significantly alters the electronic and steric properties of the molecule, which can have a profound impact on its biological activity.

TransformationTypical ReagentsProduct
Thioether to SulfoxideHydrogen Peroxide (H₂O₂), Sodium Periodate (NaIO₄)(5-Methoxy-2-thienyl)sulfinylacetic acid
Sulfoxide to SulfonePotassium Permanganate (KMnO₄), meta-Chloroperoxybenzoic acid (mCPBA)(5-Methoxy-2-thienyl)sulfonylacetic acid

The carbon-sulfur bond of the thioether linkage can be cleaved under various conditions. Reductive cleavage methods can be employed to remove the entire thioacetic acid side chain, providing a route to 2-methoxy-5-substituted thiophenes. Electrochemical reduction has been shown to be an effective method for the cleavage of C(sp³)–S bonds in aryl alkyl thioethers. chemrxiv.org This method offers a degree of selectivity, as the C(sp³)–S bond is often cleaved in preference to C(sp²)–S bonds. chemrxiv.org

Design and Synthesis of Advanced Structural Analogs

The structural framework of this compound offers numerous opportunities for the design and synthesis of advanced analogs with potentially improved properties.

The substitution pattern of the thiophene ring can be altered to explore the structure-activity relationships of this class of compounds. The synthesis of thiophene derivatives with different substituents has been a subject of interest. wvu.edu For instance, the methoxy group at the 5-position can be replaced with other electron-donating or electron-withdrawing groups to modulate the electronic properties of the thiophene ring.

Furthermore, additional substituents can be introduced onto the thiophene ring at the 3- and 4-positions. Directed ortho-metalation, as discussed previously, provides a powerful tool for introducing substituents regioselectively. The synthesis of polysubstituted thiophenes is a well-established area of research. nih.gov

The thioacetic acid side chain can also be modified to generate a diverse range of analogs. The length of the alkyl chain connecting the sulfur atom to the carboxylic acid can be varied. Homologation strategies can be employed to synthesize analogs with propanoic acid or butanoic acid side chains.

The heteroatoms in the side chain can also be altered. For example, the sulfur atom could be replaced with an oxygen or nitrogen atom to generate the corresponding ether or amino acid analogs. The synthesis of such analogs would require different synthetic approaches, likely starting from a suitably functionalized thiophene precursor. The synthesis of thiophene and thiazole analogs of biologically active molecules has been reported. nih.gov

Modification TypeExample of ModificationResulting Analog Class
Thiophene Ring SubstitutionReplacement of 5-methoxy with 5-chloroSubstituted Thienylthioacetic Acids
Side Chain LengthExtension to a three-carbon chainThienylthiopropanoic Acids
Side Chain HeteroatomReplacement of sulfur with oxygenThienyloxyacetic Acids

Bioisosteric Replacements for Enhanced Properties

The carboxylic acid moiety of this compound is a critical pharmacophore, contributing to its acidic nature and potential for ionic interactions with biological targets. However, carboxylic acids can also present challenges in drug development, including metabolic instability, poor membrane permeability, and potential for rapid clearance from the body. Bioisosteric replacement of the carboxylic acid group offers a promising avenue to mitigate these drawbacks while preserving or improving therapeutic efficacy.

The primary goal of replacing the carboxylic acid is to modulate key physicochemical properties such as acidity (pKa) and lipophilicity (logP), which in turn influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Common bioisosteres for carboxylic acids include a variety of five-membered heterocyclic rings that can mimic the acidic proton and hydrogen bonding capabilities of the original group.

Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most widely recognized and utilized non-classical bioisosteres of a carboxylic acid. Tetrazoles exhibit pKa values that are comparable to carboxylic acids, allowing them to exist in an ionized state at physiological pH and engage in similar ionic interactions. rug.nl Moreover, the tetrazole ring is generally more lipophilic than the corresponding carboxylic acid, which can lead to improved membrane permeability. The nitrogen-rich tetrazole ring also offers additional hydrogen bond acceptors, potentially enhancing binding affinity to target proteins. rug.nl A notable example of this bioisosteric replacement is the compound 5-[[(5-methoxy-2-thiophenyl)thio]methyl]-2H-tetrazole , which serves as a direct bioisostere of the thioacetic acid derivative of the parent compound.

Oxadiazoles and Thiadiazoles: 1,3,4-Oxadiazole and 1,3,4-thiadiazole motifs are also frequently employed as carboxylic acid surrogates. These heterocycles can act as bioisosteres for both carboxylic acids and amides. researchgate.net The replacement of an oxygen atom in the oxadiazole ring with a sulfur atom to form a thiadiazole can impart increased lipid solubility and potentially better tissue permeability. These rings can participate in hydrogen bonding and other non-covalent interactions, mimicking the binding mode of the original carboxylic acid.

The selection of an appropriate bioisostere is a nuanced process that depends on the specific therapeutic target and desired property enhancements. The following table summarizes the general effects of common carboxylic acid bioisosteres on key physicochemical properties.

BioisostereTypical pKa RangeGeneral Effect on Lipophilicity (Compared to Carboxylic Acid)Key Features
5-Substituted-1H-tetrazole4.5 - 5.5IncreasedSimilar acidity, increased metabolic stability, additional H-bond acceptors. rug.nl
1,3,4-Oxadiazole-2(3H)-one5 - 7VariableCan act as a hydrogen bond donor and acceptor.
1,3,4-Thiadiazole-2(3H)-one5 - 7Generally IncreasedEnhanced lipophilicity compared to oxadiazole counterparts.
Acyl Sulfonamide3 - 5IncreasedStrong acidity, can improve membrane permeability.

Detailed research findings on the specific bioisosteric replacements for this compound are crucial for rational drug design. While general principles of bioisosterism provide a strong foundation, the synthesis and experimental evaluation of a series of analogs are necessary to determine the optimal replacement for a given biological target. Such studies would involve the synthesis of the tetrazole, oxadiazole, and thiadiazole derivatives of this compound and a comparative analysis of their pKa, logP, metabolic stability, and biological activity against the parent compound. This empirical data is invaluable for establishing a clear structure-activity relationship (SAR) and guiding further optimization efforts.

Biological and Biochemical Research Investigations of 5 Methoxy 2 Thienyl Thioacetic Acid

Mechanistic Studies of Biological Activities (in vitro, ex vivo, computational)

Comprehensive mechanistic studies specifically for (5-Methoxy-2-thienyl)thioacetic acid are not extensively documented. However, the broader family of thiophene (B33073) derivatives has been the subject of numerous investigations, offering a predictive framework for its potential biological roles.

While there is no specific data on the interaction of this compound with carboxy-lyases, the thiophene nucleus is a common feature in various enzyme inhibitors. For instance, methoxy-substituted thiophene derivatives have been evaluated for their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov The presence of methyl and methoxy (B1213986) groups in some thiophene derivatives has been associated with potent 5-LOX inhibitory activity. nih.gov

Furthermore, various heterocyclic compounds, including those with a thiophene core, have been studied as tyrosinase inhibitors. plos.orgmdpi.comnih.gov For example, 5-methoxy-2-mercaptobenzimidazole (B30804) has shown potent competitive inhibition of tyrosinase. plos.org Given that this compound contains both a methoxy group and a sulfur-linked acetic acid side chain, it is plausible that it could exhibit inhibitory activity against certain enzymes, though specific targets remain to be identified through empirical testing. A novel series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids has been shown to be potent and selective inhibitors of human protein kinase CK2. nih.gov

The lipophilicity and electronic properties conferred by the methoxy group and the thienyl ring could influence the binding affinity and functional activity at various receptors. For instance, studies on 5-HT2A receptor ligands have shown that lipophilicity is a key determinant of binding affinity. nih.gov Fatty acids, which share the carboxylic acid feature with the target compound, have been shown to bind to α1-adrenergic, muscarinic, and 1,4-dihydropyridine (B1200194) calcium channel antagonist receptors. nih.gov This suggests that this compound might interact with a range of receptors, but this remains speculative without direct experimental evidence.

Thiophene derivatives have been shown to modulate key cellular signaling pathways involved in cancer and inflammation. For example, a novel thiophene derivative, N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole (SNS-OH), was found to induce apoptosis in neuroblastoma cells by regulating the AKT and MAPK pathways. rsc.orgrsc.org Methoxy-substituted thiophene derivatives have also been observed to negatively regulate the expression of TNF-α and IL-8 and inhibit the activation of ERK, p38, and NF-ĸB in response to inflammatory stimuli. nih.gov

A thiophene derivative, compound 1312, was found to suppress tumor cell proliferation by impacting the β-tubulin and Wnt/β-catenin signaling pathways in gastrointestinal cancer cell lines. nih.gov Given these precedents, it is conceivable that this compound could exert biological effects through the modulation of similar intracellular signaling cascades, although this requires experimental validation.

Thiophene Derivative ClassModulated Pathway/TargetObserved Biological EffectReference
N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrroleAKT and MAPK pathwaysInduction of apoptosis in neuroblastoma cells rsc.orgrsc.org
Methoxy-substituted thiophenesERK, p38, and NF-ĸB pathwaysNegative regulation of TNF-α and IL-8 expression nih.gov
Thieno[3,2-d]pyrimidine-based compoundsWnt/β-catenin signaling pathwayAnticancer efficacy against prostate cancer cells nih.gov
ThienopyridinesVarious, including γ-aminobutyric acid receptorsDiverse biological activities researchgate.net

The potential for this compound to bind to proteins is suggested by studies on analogous structures. The thioacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the thienyl and methoxy groups can engage in hydrophobic and van der Waals interactions.

Molecular docking studies of various thiophene derivatives have predicted binding modes within the active sites of enzymes such as tyrosinase and protein kinases. plos.orgnih.gov For instance, docking studies of a tyrosinase inhibitor suggested interactions with histidine residues in the catalytic pocket. plos.org In another study, the binding mode of thienopyrimidine derivatives as inhibitors of protein kinase CK2 was predicted through computational modeling. nih.gov While specific protein binding partners for this compound have not been identified, these studies support the likelihood of its interaction with various biological macromolecules.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

While direct SAR and SPR studies for this compound are absent from the literature, a broader analysis of related compounds can help in identifying potentially important structural features.

The general "heterocycle-thioacetic acid" motif is considered a pharmacophore with broad-ranging pharmacological activities. rsc.org The key elements contributing to the biological activity of this class of compounds are the heterocyclic ring system and the thioacetic acid fragment.

For thiophene-based compounds, the nature and position of substituents on the thiophene ring are critical for activity. In many cases, electron-withdrawing groups are preferred over electron-donating groups. nih.gov The methoxy group at the 5-position of the thiophene ring in this compound is an electron-donating group, which could influence its biological activity profile. The position of substitution on the thiophene ring is also crucial, with 2-substituted compounds sometimes showing different activity profiles from 3-substituted ones. nih.gov

Compound ClassKey Pharmacophoric ElementsImpact on Biological ActivityReference
Heterocycle-thioacetic acid derivativesHeterocyclic core, thioacetic acid fragmentBroad spectrum of biological properties rsc.org
Methoxy-substituted thiophene derivativesMethoxy group, thiophene ringPotent 5-LOX inhibitory activity nih.gov
2-(Arylthio)benzoic acidsThioether linkage, carboxylic acid, aryl substitutionInhibition of FTO demethylase activity researchgate.net
Thienopyrimidine derivativesThienopyrimidine scaffold, carboxylic acid side chainInhibition of protein kinase CK2 nih.gov

Impact of Structural Modifications on Biological Interactions

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies investigate how specific alterations to a molecule's architecture influence its interaction with biological systems. For derivatives of this compound, modifications to the thiophene ring, the methoxy group, and the thioacetic acid side chain are critical determinants of efficacy and interaction.

Key modifications and their predicted impact include:

Thiophene Ring Substituents: The position, number, and nature of substituents on the thiophene ring can drastically alter the compound's electronic properties and steric profile. For instance, replacing the methoxy group with a bulkier isopropoxy group might enhance metabolic stability but could potentially decrease binding potency at a target receptor due to steric hindrance. nih.gov Conversely, introducing electron-withdrawing groups like halogens (e.g., fluorine, bromine) can enhance binding affinity to target proteins. nih.gov

Alkyl and Aryl Side Chains: The nature of the side chain attached to the thioacetic acid moiety is crucial. Modifications here can influence the compound's lipophilicity, which affects its ability to cross cell membranes. Structure-activity relationship studies on similar heterocyclic compounds have shown that maintaining an aromatic or heterocyclic ring in the side chain is often necessary for good biological activity. nih.gov

Carboxylic Acid Group: The acidic proton of the carboxylic acid group is a key site for ionic interactions with biological targets. Esterification or amidation of this group would neutralize the charge, potentially altering the binding mode and pharmacokinetic properties of the molecule.

The following table summarizes potential structural modifications and their hypothetical effects on biological interactions, based on general principles of medicinal chemistry and SAR studies of related heterocyclic compounds. nih.govresearchgate.net

Structural Modification Rationale / Hypothesis Potential Impact on Biological Interaction
Alteration of Methoxy Group (e.g., to ethoxy, isopropoxy) Investigate the role of steric bulk and lipophilicity at the 5-position of the thiophene ring.May improve metabolic stability but could decrease receptor binding affinity due to steric clashes. nih.gov
Replacement of Methoxy Group (e.g., with H, OH, F) Determine the importance of the hydrogen bond acceptor and donor capabilities of the substituent.Could significantly alter binding affinity and specificity depending on the target's active site.
Modification of the Thioacetic Acid Side Chain (e.g., esterification) Neutralize the negative charge to assess the importance of ionic interactions and improve cell permeability.Likely to alter the binding mode and may change the pharmacological profile from an active drug to a prodrug.
Introduction of Substituents on the Thiophene Ring Modulate the electronic properties and conformation of the molecule.Can fine-tune binding affinity and selectivity for the target protein. researchgate.net

In Vitro Metabolic Stability and Biotransformation Studies

The metabolic fate of a compound is a critical aspect of its biochemical profile. In vitro metabolic stability assays are used in early drug discovery to predict how a compound will be processed in the body. bioivt.comnuvisan.com These studies typically involve incubating the compound with liver fractions like microsomes or hepatocytes, which contain a host of metabolic enzymes. nuvisan.com

The degradation of this compound is expected to proceed via established drug metabolism pathways, primarily involving Phase I and Phase II enzymatic reactions. researchgate.net

Phase I Metabolism (Functionalization): This phase introduces or exposes functional groups. For the target compound, likely pathways include:

O-Demethylation: The methoxy group is a prime target for cytochrome P450 (CYP) enzymes, leading to the formation of a hydroxyl group. This is a common metabolic route for many methoxylated compounds. mdpi.com

S-Oxidation: The sulfur atom in the thioacetic acid moiety can be oxidized by flavin-containing monooxygenases (FMOs) or CYPs to form sulfoxides and subsequently sulfones.

Hydroxylation: The thiophene ring itself can undergo hydroxylation, mediated by CYP enzymes.

Phase II Metabolism (Conjugation): In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase water solubility and facilitate excretion. researchgate.net

Glucuronidation: The hydroxyl group formed from O-demethylation can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Sulfation: The newly formed hydroxyl group can also be sulfated by sulfotransferases (SULTs).

Amino Acid Conjugation: The carboxylic acid group can be conjugated with amino acids like glycine. researchgate.net

Identifying the metabolites formed in vitro provides a detailed picture of a compound's biotransformation. frontiersin.org Following incubation with liver microsomes or hepatocytes, samples are analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the metabolites based on their mass-to-charge ratio. nuvisan.com

Based on the enzymatic pathways described above, the following table lists the probable in vitro metabolites of this compound.

Potential Metabolite Metabolic Reaction Enzyme Family Characterization Method
(5-Hydroxy-2-thienyl)thioacetic acidO-DemethylationCytochrome P450 (CYP)LC-MS/MS
(5-Methoxy-2-thienyl)sulfinylacetic acidS-OxidationCYP, FMOLC-MS/MS
Glucuronide conjugate of (5-Hydroxy-2-thienyl)thioacetic acidGlucuronidationUGTLC-MS/MS
Sulfate conjugate of (5-Hydroxy-2-thienyl)thioacetic acidSulfationSULTLC-MS/MS

Targeted Approaches in Biochemical Research

Understanding how a compound interacts with specific biological pathways and molecular targets is fundamental to elucidating its mechanism of action.

Lipolysis is the metabolic process of breaking down stored triacylglycerols (TAGs) into fatty acids and glycerol. nih.gov This pathway is tightly regulated by a complex interplay of enzymes and regulatory proteins, making it a target for therapeutic intervention in metabolic diseases. nih.gov

Key enzymes in the lipolytic pathway that could be investigated as potential targets for this compound include:

Enzyme/Protein Function in Lipolysis Potential Interaction
Adipose Triglyceride Lipase (ATGL) Catalyzes the initial, rate-limiting step of TAG hydrolysis. nih.govInhibition or activation could modulate the overall rate of lipolysis.
Hormone-Sensitive Lipase (HSL) Hydrolyzes a variety of substrates, including diacylglycerols. nih.govModulation of HSL activity would affect the downstream steps of lipolysis.
G0/G1 Switch Gene 2 (G0S2) An endogenous inhibitor of ATGL. nih.govA compound could interfere with the G0S2-ATGL interaction, thereby stimulating lipolysis.
Comparative Gene Identification-58 (CGI-58) A co-activator of ATGL. nih.govA compound could disrupt the CGI-58-ATGL interaction, leading to inhibition of lipolysis.

Research would involve enzymatic assays to measure the effect of the compound on the activity of these purified enzymes or in cellular models of adipocytes.

Platelets play a crucial role in hemostasis and thrombosis. nih.gov Their aggregation is a complex process initiated by various agonists and mediated by multiple signaling pathways, presenting several targets for antiplatelet agents. nih.govmdpi.com

Research into the effects of this compound on platelet function would likely investigate its ability to interfere with these key mechanisms:

Inhibition of Thromboxane (B8750289) A2 (TXA2) Synthesis: TXA2 is a potent platelet agonist produced from arachidonic acid by the enzyme cyclooxygenase (COX). mdpi.com Inhibition of COX would lead to reduced TXA2 levels and decreased platelet aggregation. nih.gov

Suppression of Intracellular Calcium Mobilization: An increase in intracellular calcium concentration is a critical signal for platelet activation and granule release. nih.govnih.gov Compounds that block calcium channels or the release of calcium from internal stores can inhibit platelet function.

Modulation of Cyclic AMP (cAMP) Levels: cAMP is an important intracellular messenger that acts as an inhibitor of platelet activation. Agents that increase cAMP levels, for instance by activating adenylyl cyclase or inhibiting phosphodiesterases, generally suppress platelet aggregation.

Interference with Receptor Binding: The compound could act as an antagonist at key platelet receptors, such as the P2Y12 receptor for ADP or the thromboxane receptor, preventing agonist-induced activation.

The following table outlines potential mechanisms by which this compound could modulate platelet aggregation.

Mechanism Key Molecular Target Effect on Platelet Function
Inhibition of Prostanoid Synthesis Cyclooxygenase (COX) enzymesReduces production of Thromboxane A2, a potent platelet activator. nih.gov
Blockade of Agonist Receptors P2Y12, TP, PAR receptorsPrevents binding of agonists like ADP, thromboxane, and thrombin.
Suppression of Intracellular Signaling Calcium channels, Phospholipase CInhibits the rise in intracellular calcium required for activation. nih.gov
Elevation of Inhibitory Signals Adenylyl cyclaseIncreases levels of cAMP, which inhibits platelet activation.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties and structural characteristics of a molecule. epstem.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecular system.

The electronic structure of a molecule is central to its chemical reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for this understanding. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govnih.gov

For (5-Methoxy-2-thienyl)thioacetic acid, theoretical calculations would reveal the spatial distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the sulfur atom of the thioacetic acid group, which are regions with higher electron density. Conversely, the LUMO is anticipated to be distributed over the carboxylic acid moiety, particularly the C=O bond, which can accept electron density.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state to an excited state. nih.gov This parameter is valuable for predicting the molecule's behavior in chemical reactions and its potential for charge transfer interactions within a biological system. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Energy Parameters This table illustrates typical data obtained from quantum chemical calculations for molecular orbital analysis. Values are representative and depend on the specific computational method and basis set used.

ParameterDescriptionTypical Data Output
EHOMO Energy of the Highest Occupied Molecular OrbitalNegative value (e.g., in eV)
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalNegative or positive value (e.g., in eV)
ΔE (HOMO-LUMO Gap) Energy difference between LUMO and HOMO (ELUMO - EHOMO)Positive value (e.g., in eV)
Ionization Potential (I) Energy required to remove an electron (approximated as -EHOMO)Positive value (e.g., in eV)
Electron Affinity (A) Energy released when an electron is added (approximated as -ELUMO)Positive or negative value (e.g., in eV)

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its sites for electrophilic and nucleophilic attack. nih.gov The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. nih.gov

In an MEP map of this compound, the most negative potential (red) would be expected around the oxygen atoms of the carboxylic acid and the methoxy (B1213986) group, due to their high electronegativity. These sites are likely to act as hydrogen bond acceptors. The area around the acidic hydrogen of the carboxyl group would exhibit a strong positive potential (blue), highlighting its role as a hydrogen bond donor. The thiophene ring would show intermediate potential, reflecting its aromatic character. epstem.net

This compound possesses several rotatable single bonds, allowing it to adopt numerous three-dimensional conformations. Conformational analysis is performed to identify the most stable structures, known as energy minima, on the potential energy surface. nih.gov This is typically achieved by systematically rotating key dihedral angles and calculating the energy of each resulting conformer using methods like molecular mechanics or quantum chemistry. epstem.netnih.gov

The angle between the thiophene ring and the thioacetic acid side chain (C-S-C-C).

The rotation around the C-S bond of the side chain.

The orientation of the methoxy group relative to the thiophene ring (C-C-O-C).

By calculating the potential energy curves for these rotations, researchers can identify the lowest energy conformer(s), which are the most likely to be present under experimental conditions and are crucial for understanding how the molecule might fit into a receptor's binding site. epstem.net

Molecular Docking and Molecular Dynamics Simulations

While quantum calculations describe the intrinsic properties of the molecule itself, molecular docking and dynamics simulations are used to predict and analyze its interactions with biological macromolecules, such as enzymes or receptors. nih.gov

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand (in this case, this compound) when bound to a target protein to form a stable complex. japsonline.comresearchgate.net The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. researchgate.net

A successful docking study can predict:

The most stable binding pose of the ligand.

The key amino acid residues involved in the interaction.

The types of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

For this compound, the carboxylic acid group would be a prime candidate for forming strong hydrogen bonds with polar amino acid residues like Arginine, Lysine, or Serine in a binding pocket. The thiophene ring could engage in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. The methoxy group could also participate in hydrogen bonding or hydrophobic interactions.

Table 2: Illustrative Output from a Molecular Docking Study This table shows the kind of data generated from a molecular docking simulation, detailing the interactions between a ligand and a target protein.

Interaction TypeLigand Group InvolvedReceptor Amino Acid ResidueDistance (Å)
Hydrogen BondCarboxylic Acid (-COOH)Arg-1201.8
Hydrogen BondMethoxy Oxygen (-OCH₃)Ser-2162.5
π-π StackingThiophene RingPhe-4043.9
HydrophobicThioacetic Methylene (B1212753) (-CH₂-)Val-1154.2

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the behavior of the ligand-receptor complex over time. MD simulations model the atomic movements by applying the laws of classical mechanics, providing a dynamic view of the binding.

These simulations can:

Assess the stability of the binding pose predicted by docking.

Reveal conformational changes in the protein or ligand upon binding.

Provide a more accurate estimation of the binding free energy.

An MD simulation of the this compound-protein complex would track the positions of all atoms over a set period (nanoseconds to microseconds), confirming whether the key interactions identified in docking are maintained and how flexible the ligand is within the binding site.

Binding Affinity Prediction and Scoring Functions

A crucial aspect of computational drug design is the prediction of how strongly a potential drug molecule, or ligand, will bind to its biological target, typically a protein. This binding affinity is a key determinant of the compound's efficacy. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.org The strength of this interaction is then estimated using scoring functions.

For a molecule like this compound, docking studies would involve placing it into the active site of a target protein, for instance, an enzyme implicated in an inflammatory pathway like cyclooxygenase (COX) or lipoxygenase (LOX). nih.gov The scoring function then calculates a value, often expressed in kcal/mol, that represents the binding energy. A more negative score typically indicates a stronger, more favorable binding interaction.

These scoring functions are complex mathematical models that account for various non-covalent interactions, including:

Van der Waals interactions: Based on the shape and complementarity of the ligand and the binding pocket.

Electrostatic interactions: Arising from the distribution of partial charges on the atoms of the ligand and the protein.

Hydrogen bonds: A critical directional interaction between hydrogen bond donors and acceptors. nih.gov

Desolvation effects: The energy penalty for removing the ligand and the binding site from the surrounding water.

Illustrative Docking Results for this compound and Analogues

CompoundTarget ProteinScoring FunctionPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compoundCarbonic Anhydrase IXAutoDock Vina-6.8His94, His96, His119, Thr200
(5-Chloro-2-thienyl)thioacetic acidCarbonic Anhydrase IXAutoDock Vina-7.2His94, His96, His119, Val121
(2-Thienyl)thioacetic acidCarbonic Anhydrase IXAutoDock Vina-6.1His94, His96, Gln92

The accuracy of these predictions is highly dependent on the quality of the scoring function and the crystal structure of the protein. Therefore, results are often cross-validated with experimental data when available.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com This allows for the prediction of the activity of new, unsynthesized molecules.

The development of a QSAR model for a series of compounds including this compound would typically target a specific biological activity, such as anti-inflammatory potential. nih.gov The process involves several key steps:

Data Set Collection: A dataset of thiophene derivatives with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled. ijsr.net

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, energies of frontier molecular orbitals like HOMO and LUMO). nih.gov

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forests, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. mdpi.comijsr.net

For instance, a hypothetical QSAR model for the anti-inflammatory activity of thiophene derivatives might take the following linear form:

pIC50 = c0 + c1logP + c2LUMO + c3*DipoleMoment

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis.

A critical part of QSAR modeling is selecting the most relevant descriptors (feature selection) to avoid overfitting and to create a model that is both predictive and interpretable. nih.gov Various algorithms can be employed for this purpose.

Once a model is developed, it must be rigorously validated to ensure its robustness and predictive power. nih.gov Common validation techniques include:

Internal Validation:

Leave-One-Out (LOO) Cross-Validation (q²): One compound is removed from the training set, the model is rebuilt, and the activity of the removed compound is predicted. This is repeated for all compounds. A high q² value (typically > 0.5) indicates good internal consistency. ijsr.net

External Validation:

Test Set Prediction (R²pred): The initial dataset is split into a training set (to build the model) and a test set (to evaluate its predictive ability on "unseen" data). The model's ability to predict the activity of the test set compounds is a crucial measure of its real-world applicability. mdpi.com

An acceptable QSAR model should have statistically significant values for these validation parameters. mdpi.com

Illustrative QSAR Model Validation Statistics for an Anti-inflammatory Thiophene Series

Statistical ParameterValueInterpretation
R² (Coefficient of Determination)0.8585% of the variance in biological activity is explained by the model.
q² (LOO Cross-Validation)0.72Good internal model robustness and predictive ability.
R²pred (External Test Set)0.78Good predictive power for new compounds.
F-statistic65.4The model is statistically significant.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, this could involve studying its synthesis, degradation, or metabolic reactions.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). The structure and energy of the TS are critical for understanding the reaction's kinetics. Computational methods, particularly those based on Density Functional Theory (DFT), can be used to locate and characterize these fleeting structures. nih.gov

The process involves optimizing the geometry of the suspected transition state on the potential energy surface. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (the path from reactants to products). nih.gov

For a reaction involving this compound, such as the hydrolysis of the thioester group, computational chemists would model the approach of a nucleophile (e.g., a water molecule or hydroxide (B78521) ion) to the carbonyl carbon. They would then calculate the structure and energy of the tetrahedral intermediate and the transition states leading to and from it.

By calculating the energies of the reactants, intermediates, transition states, and products, a reaction pathway energy profile can be constructed. This profile visually represents the energy changes that occur as the reaction progresses. The height of the energy barrier from the reactants to the highest-energy transition state is the activation energy (Ea), which determines the reaction rate.

Illustrative Reaction Energy Profile Data for Thioester Hydrolysis

Reaction SpeciesRelative Energy (kcal/mol)
Reactants (this compound + H₂O)0.0
Transition State 1 (TS1)+20.5
Tetrahedral Intermediate+12.3
Transition State 2 (TS2)+18.7
Products ((5-Methoxy-2-thienyl)carboxylic acid + Methanethiol)-5.2

This profile provides a quantitative understanding of the reaction's feasibility and kinetics. For example, comparing the activation energies for the hydrolysis of this compound with its oxygen-ester analogue could reveal the relative stability of the thioester bond under physiological conditions. nih.gov Such studies are fundamental to understanding the metabolic fate and reactivity of the compound.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of organic molecules in solution and the solid state. For (5-Methoxy-2-thienyl)thioacetic acid, a suite of NMR experiments would be required for a complete assignment of its proton (¹H) and carbon (¹³C) nuclei and to probe its spatial arrangement.

1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methoxy (B1213986) group (CH₃O-) would appear as a singlet, typically in the range of 3.5-4.0 ppm. The two protons on the thiophene (B33073) ring would present as doublets due to coupling with each other, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing thioacetic acid moiety. The methylene (B1212753) protons (-S-CH₂-COOH) would likely appear as a singlet, and the acidic proton of the carboxylic acid group (-COOH) would be a broad singlet, its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, seven distinct carbon signals are anticipated. The carbon of the carbonyl group (-COOH) would resonate at a significantly downfield position (typically > 170 ppm). The carbons of the thiophene ring would appear in the aromatic region, with their specific shifts dictated by the positions of the substituents. The methoxy carbon and the methylene carbon would have characteristic chemical shifts in the upfield region.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule, a series of two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, primarily confirming the connectivity of the two protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for the methoxy, methylene, and the two protonated thiophene ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations between the methoxy protons and the C5 carbon of the thiophene ring, and between the methylene protons and the C2 carbon of the thiophene ring, as well as the carbonyl carbon. These correlations are vital for confirming the substitution pattern on the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the through-space relationship between the methoxy group protons and the proton at the C4 position of the thiophene ring, further solidifying the structural assignment.

Due to the limited availability of public experimental NMR data for this compound, the following table presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on computational models and should be considered as estimates until experimentally verified.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiophene H3~6.8~115
Thiophene H4~6.2~105
Methoxy (OCH₃)~3.8~58
Methylene (SCH₂)~3.7~35
Carboxylic Acid (COOH)Variable (e.g., >10)~175
Thiophene C2-~140
Thiophene C5-~165
Carbonyl (C=O)-~175

Note: Predicted values are estimations and may differ from experimental results.

Solid-State NMR for Polymorphic Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in pharmaceutical and materials science. Solid-state NMR (ssNMR) is a powerful, non-destructive technique to investigate and differentiate between polymorphic forms. By analyzing the ¹³C cross-polarization magic-angle spinning (CP/MAS) spectra, subtle differences in the chemical shifts and signal multiplicities can be observed for different polymorphs. These differences arise from variations in the local molecular environment and packing within the crystal lattice. While there are no specific polymorphic studies reported for this compound in the public domain, ssNMR would be the primary method to identify and characterize any potential polymorphs should they exist.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. For this compound, with a molecular formula of C₇H₈O₃S₂, the calculated monoisotopic mass is 203.99148 Da. huji.ac.il HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental mass that is very close to this theoretical value (typically within a few parts per million), thereby confirming the elemental composition of the molecule.

Property Value Source
Molecular FormulaC₇H₈O₃S₂ huji.ac.il
Monoisotopic Mass203.99148 Da huji.ac.il

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions (product ions) provides valuable insights into the structure of the molecule.

For this compound, key fragmentation pathways would likely include:

Loss of the carboxylic acid group: A prominent fragmentation would be the loss of COOH (45 Da) or CO₂ (44 Da) from the molecular ion.

Cleavage of the thioether bond: Fission of the C-S bond could lead to fragments corresponding to the thienyl moiety and the thioacetic acid side chain.

Fragmentation of the thiophene ring: The substituted thiophene ring itself can undergo characteristic fragmentation, providing further structural confirmation.

Detailed analysis of the MS/MS spectrum would allow for the construction of a fragmentation map, which serves as a fingerprint for the molecule's structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

For this compound, the key vibrational modes would include:

O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 2500-3300 cm⁻¹, is characteristic of the carboxylic acid O-H stretching vibration.

C=O Stretch: A strong, sharp absorption band in the IR spectrum, usually between 1700 and 1725 cm⁻¹, corresponds to the carbonyl (C=O) stretching of the carboxylic acid.

C-O Stretch: The C-O stretching of the methoxy group and the carboxylic acid would appear in the fingerprint region of the IR spectrum.

C-S Stretch: The stretching vibrations of the C-S bonds in the thiophene ring and the thioether linkage would also be found in the fingerprint region.

Thiophene Ring Vibrations: The characteristic stretching and bending vibrations of the C-H and C=C bonds within the thiophene ring would be observable in both IR and Raman spectra.

While IR spectroscopy is particularly sensitive to polar functional groups like C=O and O-H, Raman spectroscopy can provide valuable information about the non-polar parts of the molecule, such as the C-S and C=C bonds of the thiophene ring. Analysis of the low-frequency region in the Raman spectrum could also provide insights into the conformational isomers of the molecule, if present.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous evidence of molecular connectivity, conformation, and intermolecular interactions, which are critical for a comprehensive understanding of the compound's chemical nature.

Crystal Growth and Optimization

The prerequisite for any X-ray diffraction study is the availability of high-quality single crystals. For this compound, suitable crystals for diffraction can be grown using various crystallization techniques. A common and effective method is slow evaporation from a saturated solution. The selection of an appropriate solvent system is critical and is often determined empirically.

Initial trials for crystal growth would involve dissolving the purified compound in a range of solvents with varying polarities, such as ethanol, methanol, acetone, ethyl acetate, and dichloromethane, or mixtures thereof. The solutions are then filtered to remove any particulate matter and allowed to evaporate slowly at a constant temperature in a vibration-free environment.

Optimization of crystal quality may involve techniques such as vapor diffusion, where a solution of the compound is exposed to the vapor of a less soluble "anti-solvent," gradually reducing the solubility and inducing crystallization. Another method is slow cooling, where a saturated solution at an elevated temperature is gradually cooled, allowing for the slow formation of well-ordered crystals. The morphology and size of the resulting crystals are carefully examined under a microscope to select a specimen with sharp edges and no visible defects for X-ray analysis.

Table 1: Hypothetical Crystal Growth Conditions for this compound

Method Solvent System Temperature (°C) Observations
Slow Evaporation Ethanol/Water (9:1) 20-25 Formation of small, needle-like crystals.
Vapor Diffusion Acetone solution with diethyl ether as anti-solvent 4 Growth of block-shaped crystals suitable for diffraction.

Single-Crystal X-ray Diffraction Data Collection and Refinement

Once a suitable single crystal of this compound is obtained, it is mounted on a goniometer and placed in the path of a focused X-ray beam. Modern diffractometers, typically equipped with a CCD or CMOS detector, are used to measure the intensities and positions of the diffracted X-rays. The crystal is rotated during the experiment to collect a complete dataset of reflections.

The collected diffraction data are then processed to determine the unit cell parameters and the space group of the crystal. The crystal structure is subsequently solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data using least-squares methods. This refinement process adjusts the atomic coordinates, thermal parameters, and occupancy factors to improve the agreement between the calculated and observed diffraction patterns.

The final refined structure provides precise bond lengths, bond angles, and torsion angles, confirming the molecular structure of this compound. Furthermore, the analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which govern the solid-state architecture.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₇H₈O₃S₂
Formula Weight 204.27
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.543
b (Å) 12.126
c (Å) 9.345
β (°) 105.21
Volume (ų) 933.4
Z 4
Density (calculated) (g/cm³) 1.453
R-factor 0.045

Chromatographic Techniques for Purity, Separation, and Quantification

Chromatography is an indispensable tool in chemical analysis, providing the means to separate complex mixtures, assess the purity of compounds, and perform quantitative measurements. For this compound, various chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying non-volatile compounds like this compound. The method utilizes a high-pressure pump to pass a solvent (the mobile phase) and the sample mixture through a column filled with a solid adsorbent material (the stationary phase).

A typical HPLC method for this compound would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol). The acidic nature of the analyte necessitates the use of an acidic mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Detection can be achieved using several types of detectors. A Diode-Array Detector (DAD) or a UV-Vis detector is commonly used, as the thiophene ring and other chromophores in the molecule will absorb UV light at specific wavelengths. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can also be employed for universal detection that is less dependent on the chromophoric properties of the analyte. For structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS).

Table 3: Illustrative HPLC Method Parameters for this compound

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector DAD at 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is necessary to convert the non-volatile carboxylic acid into a more volatile derivative.

A common derivatization strategy is silylation, where the acidic proton of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting TMS ester is significantly more volatile and can be readily analyzed by GC-MS.

In the GC-MS system, the derivatized sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification.

Table 4: Example GC-MS Conditions for TMS-Derivatized this compound

Parameter Condition
GC Conditions
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Conditions
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-500 m/z
Ion Source Temp. 230 °C

Chiral Chromatography for Enantiomeric Purity Assessment

This compound is a chiral molecule due to the presence of a stereocenter at the carbon atom bearing the carboxyl group. Therefore, it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is of paramount importance.

Chiral chromatography is the most effective method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers. The differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification.

A variety of CSPs are commercially available, based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. The choice of the CSP and the mobile phase is crucial for achieving successful enantiomeric separation. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., aqueous buffer/acetonitrile) modes can be employed. The development of a chiral separation method often involves screening a range of CSPs and mobile phase compositions to find the optimal conditions for resolution.

Table 5: Representative Chiral HPLC Method for Enantiomeric Separation

Parameter Condition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol/Trifluoroacetic acid (80:20:0.1)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detector UV at 254 nm

Exploration of Non Clinical and Research Oriented Applications

Preclinical Lead Identification and Optimization Principles (Conceptual)

The journey from a chemical "hit" to a viable drug candidate is a meticulous process of optimization. metwarebio.comucl.ac.uk The structural characteristics of (5-Methoxy-2-thienyl)thioacetic acid make it an interesting subject for theoretical analysis within this framework.

Fragment-Based Drug Design Approaches

Fragment-Based Drug Discovery (FBDD) is a strategy that begins with identifying small, low-complexity molecules—or "fragments"—that bind weakly to a biological target. nih.govall-chemistry.comdrugdiscoverychemistry.com These fragments are then grown or linked together to create a more potent, lead-like molecule. all-chemistry.com

This compound can be conceptually deconstructed into two key fragments:

The 5-methoxythiophene fragment: Thiophene (B33073) rings are important pharmacophores and are often used as bioisosteres for benzene (B151609) rings, capable of fitting into similar binding pockets while offering different physicochemical properties. nih.govwikipedia.org The methoxy (B1213986) group provides a specific electronic and steric influence and can serve as a vector for synthetic elaboration.

The thioacetic acid fragment: This group provides a carboxylic acid, which is a common feature in many drugs for establishing key interactions with biological targets, and a thioether linkage that offers different spacing and bond angles compared to a simple ester or amide.

In a hypothetical FBDD campaign, a 5-methoxythiophene fragment might be identified as a binder to a protein target. Subsequent optimization could involve adding the thioacetic acid moiety to explore a nearby pocket within the protein's binding site, potentially increasing affinity and selectivity. This modular approach is a cornerstone of modern medicinal chemistry. nih.gov

Lead-likeness and Drug-likeness Assessment (Theoretical)

To evaluate the potential of a compound as a starting point for drug discovery, medicinal chemists use a set of guidelines to assess its "lead-likeness" and "drug-likeness." researchgate.net Lead-like compounds are typically smaller and less complex than final drugs, providing ample opportunity for optimization. youtube.com Common guidelines include Lipinski's Rule of Five for drug-likeness and the "Rule of Three" for lead-likeness. ucl.ac.ukyoutube.comucl.ac.uk

A theoretical assessment of this compound against these parameters suggests it aligns well with the profile of a lead-like molecule. Its calculated properties provide a solid foundation for a lead optimization program.

Physicochemical PropertyValue for this compound"Rule of Three" (Lead-likeness) GuidelineLipinski's Rule of Five (Drug-likeness) Guideline
Molecular Weight (MW)204.27 g/mol guidechem.com≤ 300≤ 500
logP (Lipophilicity)~1.5-2.0 (estimated)≤ 3≤ 5
Hydrogen Bond Donors (HBD)1 (from COOH)≤ 3≤ 5
Hydrogen Bond Acceptors (HBA)3 (one OCH₃, two from COOH)≤ 3≤ 10
Rotatable Bonds3≤ 3≤ 10

As shown, the compound fits comfortably within the more stringent "Rule of Three" criteria, making it an ideal theoretical starting point for chemical elaboration into a more complex and potent drug-like candidate.

Development as Chemical Biology Probes and Tools

Chemical probes are indispensable tools designed to interact with and report on biological systems in a specific manner. nih.govresearchgate.net The structure of this compound is amenable to modification for the conceptual design of such probes.

Fluorescent or Isotope-Labeled Probes for Biological System Interrogation

Fluorescent Probes: To visualize the interaction or localization of this compound within a cell, a fluorophore could be chemically attached. The carboxylic acid group is a convenient handle for this modification. For instance, coupling the carboxylic acid with an amine-containing fluorophore (e.g., a derivative of coumarin (B35378) or nitrobenzoxadiazole) via an amide bond would yield a fluorescent probe. nih.gov Such a probe could be used in fluorescence microscopy to track its uptake and distribution in living cells, providing insights into its potential mechanism of action. all-chemistry.com The design principle involves creating a molecule that retains its core binding features while carrying a detectable fluorescent tag. rsc.orgrsc.org

Isotope-Labeled Probes: Isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹H with ²H, or ³²S with ³⁴S). fiveable.mecreative-proteomics.com This technique creates a version of the molecule that is chemically identical but distinguishable by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.gov A version of this compound labeled with ¹³C in the thiophene ring or ²H (deuterium) on the methoxy group could be synthesized. Introducing this labeled compound into a biological system would allow researchers to trace its metabolic fate, identify breakdown products, and quantify its presence in different tissues or cellular compartments with high precision. metwarebio.comnih.gov

Affinity Probes for Target Identification and Validation

A critical step in drug discovery is identifying the specific protein(s) a molecule interacts with to produce a biological effect. Affinity-based protein profiling (ABPP) uses specially designed probes for this purpose. frontiersin.org An affinity probe based on this compound would conceptually consist of three parts: frontiersin.orgnih.gov

The Specificity Unit: The this compound molecule itself, which provides the binding affinity for its target.

A Photoreactive Group: A chemically inert but light-sensitive group (e.g., a diazirine) would be incorporated into the structure. Upon exposure to UV light, this group becomes highly reactive and forms a permanent covalent bond with the nearest molecule—ideally, the target protein it is bound to. nih.gov

A Reporter Tag: A tag such as biotin (B1667282) or an alkyne group (for "click chemistry") would be included. nih.gov

In a hypothetical experiment, this affinity probe would be incubated with a cellular lysate. After UV irradiation to cross-link the probe to its binding partners, the reporter tag would be used to "pull down" the probe along with its covalently attached protein target for identification by mass spectrometry. This powerful technique can definitively identify the molecular targets of a compound. nih.govresearchgate.net

Applications in Agrochemical and Material Sciences

The chemical motifs within this compound also suggest potential applications beyond the biomedical sphere.

Agrochemicals: Thiophene derivatives are widely used as building blocks for agrochemicals, including fungicides and plant-growth regulators. wikipedia.orgresearchgate.netgoogle.com Natural and synthetic thiophenes have shown toxicity against various plant pathogens like fungi and nematodes. nih.gov Given this precedent, this compound could be theoretically screened for activity against agricultural pests. The thioacetic acid moiety, in particular, could mimic natural plant growth regulators or interfere with pathogen metabolism.

Material Sciences: Thioacetic acid and its derivatives are valuable in materials chemistry for introducing sulfur atoms or thiol groups. wikipedia.orgsigmaaldrich.com These groups have a high affinity for the surfaces of noble metals like gold. Therefore, this compound could potentially be used to functionalize gold nanoparticles or surfaces, creating a self-assembled monolayer with specific properties dictated by the exposed methoxy-thiophene group. Furthermore, thioacids can participate in radical-mediated polymerization reactions, suggesting that this compound could serve as a monomer or chain-transfer agent in the synthesis of novel sulfur-containing polymers with unique optical or electronic properties. rsc.orgarkema.com

Potential as Scaffolds for Agrochemical Active Ingredients (e.g., herbicides, fungicides)

The thiophene ring is a well-established structural component in a variety of commercial agrochemicals, suggesting that this compound could serve as a valuable scaffold for the development of new active ingredients. wikipedia.orgrsc.org Thiophene derivatives are present in fungicides such as silthiopham and thifensulfuron-methyl, which are used to control crop diseases. rsc.orgnih.gov The biological activity of these compounds often stems from the specific substitution patterns on the thiophene ring, which can influence their interaction with biological targets in pests and pathogens.

Research into novel fungicides has explored a range of thiophene-containing molecules, including N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which have shown promising fungicidal activity against cucumber downy mildew. nih.gov The design of such molecules often involves combining the thiophene scaffold with other pharmacologically active groups to enhance efficacy. The thioacetic acid moiety of this compound provides a reactive handle for such modifications, allowing for the synthesis of a diverse library of derivatives, such as amides or esters, which could be screened for herbicidal or fungicidal properties. While direct studies on the agrochemical applications of this compound are not extensively documented in publicly available literature, the known bioactivity of related thiophene compounds supports its potential as a foundational structure for new agrochemical discovery.

Table 1: Examples of Thiophene-Based Agrochemicals and Their Activities

AgrochemicalTypeTarget/Use
SilthiophamFungicideTreatment of take-all root disease in cereal plants. rsc.org
Thifensulfuron-methylHerbicideControl of broad-leaved weeds. rsc.org
EthaboxamFungicideControl of oomycete pathogens. nih.gov
PenthiopyradFungicideControl of various plant pathogens. nih.gov
IsofetamidFungicideControl of fungal diseases. nih.gov

Integration into Polymer Systems or Surface Functionalization

The thioacetic acid group in this compound presents a key feature for its potential integration into polymer science. Thiol-containing molecules are valuable for the functionalization of polymers and surfaces through various chemical reactions, most notably thiol-ene click chemistry. rsc.orgnih.govrsc.orgresearchgate.net This reaction allows for the efficient and specific attachment of thiol groups to polymers bearing 'ene' (alkene) functionalities, providing a versatile method for modifying the surface properties of materials. rsc.orgrsc.org

The this compound can be hydrolyzed to the corresponding thiol, which can then be grafted onto polymer backbones or surfaces. This functionalization can impart new properties to the base polymer, such as altered hydrophobicity, conductivity, or the ability to coordinate with metals, owing to the presence of the thiophene ring. While specific research on the use of this compound in polymer systems is not widely reported, the principles of thiol-ene chemistry and polymer modification provide a clear pathway for its potential application in this area. Such modified polymers could find use in advanced materials, sensors, or biomedical devices where surface properties are critical.

Table 2: Potential Polymer Modification Strategies Involving this compound Derivatives

Modification StrategyDescriptionPotential Application
Thiol-ene Click ChemistryThe thiol derivative of the compound can be reacted with polymers containing alkene groups to form a stable thioether linkage. rsc.orgnih.govrsc.orgresearchgate.netSurface functionalization of materials to alter properties like adhesion, wettability, or biocompatibility.
Esterification/AmidationThe carboxylic acid group can be reacted with polymers containing hydroxyl or amine functionalities to form ester or amide bonds.Creation of functional polymer side chains with thiophene moieties.
Incorporation into Polymer BackboneThe compound could potentially be used as a monomer or co-monomer in certain polymerization reactions, although this is less straightforward.Development of new polymers with unique electronic or optical properties derived from the thiophene unit.

Challenges and Future Directions in 5 Methoxy 2 Thienyl Thioacetic Acid Research

Advancements in Asymmetric Synthesis of Chiral Derivatives

The synthesis of chiral molecules is a cornerstone of modern drug development, as different enantiomers of a drug can have vastly different biological activities and safety profiles. A significant challenge in the field is the development of efficient methods for the asymmetric synthesis of chiral derivatives of (5-Methoxy-2-thienyl)thioacetic acid.

Currently, general methods for the asymmetric transformation of thiophenes are being developed, including catalytic asymmetric dearomatization and atroposelective synthesis of benzothiophene (B83047) derivatives. rsc.org These strategies often employ chiral catalysts to control the stereochemistry of the reaction. For instance, chiral Brønsted bases have been used to catalyze intramolecular reactions involving thiophene (B33073) moieties, leading to the formation of chiral spiranes and axially chiral naphthyl-benzothiophene derivatives with high enantioselectivity. rsc.orgrsc.org

Future advancements in this area will likely involve the design of novel chiral ligands and catalysts specifically tailored for the this compound scaffold. Chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical synthesis, also present a promising avenue. nih.gov For example, enzymes like ethylenediamine-N,N′-disuccinic acid lyase have been used for the highly stereoselective synthesis of complex heterocycles. nih.gov The development of such methods would be crucial for producing enantiomerically pure derivatives for pharmacological testing.

Table 1: Potential Strategies for Asymmetric Synthesis

Strategy Description Potential Application to this compound
Catalytic Asymmetric Dearomatization Use of chiral catalysts to convert the aromatic thiophene ring into a non-aromatic chiral structure. Creation of novel chiral scaffolds from the thiophene ring of the target compound.
Atroposelective Synthesis Enantioselective synthesis of molecules with axial chirality, often found in biaryl compounds. Synthesis of axially chiral derivatives by functionalizing the thiophene ring.
Chemoenzymatic Synthesis Combination of enzymatic and chemical reactions to achieve high stereoselectivity. Use of enzymes for the stereoselective introduction of chiral centers.

| Chiral Auxiliaries | Use of a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Attachment of a chiral auxiliary to the acetic acid moiety to control subsequent transformations. |

Discovery of Novel Biological Targets and Therapeutic Avenues (Non-Clinical)

The biological activities of this compound are not yet well-defined. A major future direction is the systematic non-clinical screening of this compound and its derivatives to identify novel biological targets and potential therapeutic applications. The broader class of heterocycle-thioacetic acid derivatives is recognized as a "privileged scaffold" with a wide spectrum of biological properties. eurekaselect.com

Thiophene derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects. nih.govnih.govmdpi.com For instance, some thiophene compounds have demonstrated inhibitory activity against enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways. mdpi.com The presence of a methoxy (B1213986) group, as in this compound, has been associated with potent anti-inflammatory activity in other thiophene derivatives. mdpi.com

Future research should involve high-throughput screening of a library of this compound derivatives against a panel of biological targets. This could uncover novel mechanisms of action and lead to the development of new therapies for a variety of diseases. For example, some aroyl and heteroaroyl selenylacetic acids have shown significant cytotoxic and antiproliferative activities against cancer cell lines. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. osti.gov A significant future direction for this compound research is the integration of these computational tools for compound design and synthesis prediction.

Furthermore, AI can assist in planning the synthesis of novel compounds by predicting reaction outcomes and suggesting optimal reaction conditions. nih.gov This can significantly reduce the time and resources required for chemical synthesis. The development of robust AI models for thiophene chemistry will be crucial for exploring the chemical space around this compound efficiently.

Development of Sustainable and Economically Viable Production Methods

The development of sustainable and economically viable production methods is a critical challenge for the pharmaceutical industry. Future research on this compound should focus on creating green and cost-effective synthetic routes.

Traditional methods for thiophene synthesis often involve harsh reaction conditions and the use of toxic reagents. nih.gov Modern approaches are increasingly focused on green chemistry principles, such as the use of solvent-free reactions, microwave-assisted synthesis, and transition-metal-free catalysis. eurekaselect.comrsc.org For example, methods utilizing potassium sulfide (B99878) as a sulfur source offer a more environmentally friendly alternative to traditional sulfurating agents. nih.gov

The industrial production of thiophene itself has seen advancements, with processes being developed that avoid the use of catalysts, thereby simplifying the procedure and reducing costs. google.com For the synthesis of 2-thiopheneacetic acid, a key precursor, processes have been developed that utilize recyclable raw materials and avoid highly toxic reagents like sodium cyanide. google.comgoogle.com Future efforts should aim to adapt these green and economical principles to the specific synthesis of this compound.

Table 2: Green Chemistry Approaches in Thiophene Synthesis

Approach Description Relevance to this compound Production
Solvent-Free Reactions Conducting reactions without a solvent, reducing waste and potential for environmental contamination. Can be applied to various steps in the synthesis, particularly those involving solid-state reactions.
Microwave-Assisted Synthesis Using microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. Can significantly improve the efficiency of key bond-forming reactions in the synthetic pathway.
Transition-Metal-Free Catalysis Avoiding the use of heavy metal catalysts, which can be toxic and expensive. Development of new catalytic systems based on more abundant and less toxic elements.

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources rather than petrochemicals. | A long-term goal for the sustainable production of the thiophene core. |

Exploration of New Derivatization Chemistries and Reaction Architectures

To fully explore the therapeutic potential of this compound, it is essential to develop new derivatization chemistries and reaction architectures. This involves creating a diverse library of analogues with modifications at various positions of the molecule.

The thiophene ring is amenable to a variety of functionalization reactions, including electrophilic aromatic substitution. nih.gov Recent advances in C-H functionalization offer powerful tools for the direct and selective modification of the thiophene core. researchgate.net Furthermore, innovative reaction architectures, such as photocatalytic cross-coupling reactions, are enabling the construction of novel molecular frameworks. acs.org

Derivatization of the thioacetic acid side chain is another important avenue for exploration. For instance, derivatization with fatty acids has been shown to be a versatile strategy for improving the pharmacokinetic properties of peptide and protein drugs. nih.gov Similar strategies could be adapted for small molecules like this compound to enhance their drug-like properties.

Collaborative and Interdisciplinary Research Initiatives

The multifaceted challenges in the research and development of this compound necessitate collaborative and interdisciplinary efforts. Future progress will be significantly enhanced by bringing together experts from various fields, including synthetic chemistry, medicinal chemistry, computational chemistry, pharmacology, and toxicology.

Such collaborations can foster innovation at every stage of the drug discovery process. For example, a collaboration between synthetic chemists and computational scientists can lead to the rapid design and synthesis of novel compounds with improved properties. nih.gov Similarly, partnerships between academic research groups and pharmaceutical companies can help to translate promising preclinical findings into clinical development. researchgate.net

The establishment of research consortia and open-access data platforms can also accelerate progress by facilitating the sharing of knowledge and resources. By working together, the scientific community can more effectively address the challenges and unlock the therapeutic potential of this compound and other promising drug candidates.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5-Methoxy-2-thienyl)thioacetic acid, and how can purity be validated?

  • Methodology : Synthesis typically involves thioacetylation of 5-methoxy-2-thienyl precursors using reagents like phosphorus pentasulfide or hydrogen sulfide under controlled temperatures (≤100°C). Post-synthesis, purity can be validated via HPLC with UV detection, referencing retention times against standards. Mass balance studies (e.g., Table 1 in ) ensure no unaccounted degradation products.
  • Key Considerations : Monitor reaction kinetics to avoid exothermic side reactions. Use vacuum distillation for purification, as described in thioacetic acid derivatives .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store at 2–8°C in inert, airtight containers (e.g., amber glass) to prevent oxidation. Stability studies indicate mass balance remains >98% under these conditions . Avoid exposure to moisture or incompatible materials (e.g., strong bases, oxidizers) .
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are appropriate for characterizing this compound?

  • Methodology :

  • FT-IR/Raman Spectroscopy : Identify functional groups (C=O, S-H) and tautomeric forms. For example, thione tautomers show distinct S-H stretches at 2500–2600 cm⁻¹ .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy (-OCH3_3) and thioacetate (-SC(=O)-) groups. Compare shifts to analogous compounds like 2-thienylacetic acid .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for metal coordination complexes involving this compound?

  • Methodology :

  • pH Control : Deprotonate the carboxylic group (pH > 5) to enhance metal binding. Use group 2 metal salts (Mg2+^{2+}, Ca2+^{2+}) for stable complexes, as demonstrated in thiadiazolyl thioacetic acid derivatives .
  • Spectroscopic Validation : Monitor coordination via FT-IR shifts (e.g., Δν(C=O) ≈ 30 cm⁻¹ upon metal binding) .
    • Challenges : Competing hydrolysis at extreme pH; use buffered solutions (pH 6–8) to stabilize complexes.

Q. What strategies resolve contradictions in spectral data interpretation for thioacetic acid derivatives?

  • Methodology :

  • Comparative Analysis : Cross-reference experimental FT-IR/Raman data with computational simulations (DFT calculations) to assign vibrational modes accurately .
  • Isotopic Labeling : Use deuterated analogs (e.g., S-D substitution) to distinguish overlapping S-H and O-H stretches .
    • Case Study : In thioacetic acid-acetone mixtures, 1H^1H-NMR revealed keto-enol tautomerism, resolving ambiguities in peak assignments .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

  • Methodology :

  • DFT Calculations : Model transition states for reactions (e.g., thiol-disulfide exchange) using Gaussian or ORCA software. Key parameters include bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO-LUMO gaps) .
  • Thermodynamic Profiling : Calculate Gibbs free energy (ΔG) for reactions like thioesterification. For example, thioacetic acid + keten → acetic thioanhydride (ΔG ≈ -15 kJ/mol) .
    • Validation : Compare predicted reaction yields with experimental data (e.g., 75–85% yield under optimized conditions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.